molecular formula C18H21N7O B5958583 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one

Cat. No.: B5958583
M. Wt: 351.4 g/mol
InChI Key: HHYLEGRQDOYSDD-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one is a hybrid organic compound combining a 4-phenylpiperazine moiety linked via a propan-1-one chain to a 7H-purin-6-ylamino group. This structure integrates two pharmacologically significant motifs:

  • 4-Phenylpiperazine: A heterocyclic amine frequently found in bioactive molecules, particularly those targeting neurotransmitter receptors (e.g., dopamine and serotonin receptors) .
  • 7H-Purin-6-ylamino: A purine derivative with inherent affinity for enzymes and receptors involved in nucleotide metabolism, such as kinases and adenosine receptors .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c26-15(6-7-19-17-16-18(21-12-20-16)23-13-22-17)25-10-8-24(9-11-25)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYLEGRQDOYSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The purine moiety is then attached via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the piperazine or purine rings.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and chemical uniqueness of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one, a comparative analysis with structurally analogous compounds is presented below.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Reference
1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one Bromophenyl + piperazine Enhanced receptor binding affinity
3-(3-Fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one Purinylamino + fluorophenyl + chromenone scaffold Enzyme inhibition (kinase targets)
1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one Aminophenyl + pyrrolidine Altered solubility and target interaction
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one Azabicyclo-octane core + chlorofluorophenyl PLA2 inhibition (IC₅₀ = 0.5 µM)
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one Methylthio + trifluoromethyl groups on phenyl Enhanced reactivity and binding affinity

Key Observations

Piperazine Derivatives: The bromophenyl analog () retains the piperazine-propanone backbone but substitutes the purine group with a brominated aromatic ring. This modification likely enhances lipophilicity and receptor binding but reduces interactions with purine-specific targets (e.g., kinases) .

Purine-Containing Analogs: The chromenone-purine hybrid () demonstrates that purine’s amino group is critical for kinase inhibition, though its chromenone scaffold may limit bioavailability compared to the propanone linker in the target compound .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl, ) enhance binding affinity and metabolic stability. For instance, the methylthio-trifluoromethyl-phenyl compound exhibits superior activity compared to analogs lacking these groups .
  • Halogenation (e.g., bromine in , fluorine in ) improves target engagement but may increase toxicity risks .

Heterocyclic Core Variations :

  • Azabicyclo-octane derivatives () highlight the importance of rigid bicyclic structures in achieving high potency (IC₅₀ = 0.5 µM for PLA2 inhibition) .

Research Findings and Implications

Structural Optimization: The target compound’s dual pharmacophores (piperazine and purine) offer a balance between receptor binding (piperazine) and enzymatic modulation (purine). This dual functionality is absent in most analogs, which typically prioritize one domain . Propanone linker length may influence conformational flexibility, as seen in comparisons with shorter-chain analogs (e.g., ethanone derivatives in ), which exhibit reduced activity .

Synthetic Challenges: The integration of a purine amino group requires precise coupling conditions to avoid side reactions, as highlighted in purine-containing analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Reactant of Route 2
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1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one

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